molecular formula C12H19N3O2 B2941672 4-cyano-N-(oxan-4-yl)piperidine-1-carboxamide CAS No. 1326615-24-0

4-cyano-N-(oxan-4-yl)piperidine-1-carboxamide

Cat. No.: B2941672
CAS No.: 1326615-24-0
M. Wt: 237.303
InChI Key: BIXPIDXLLWNFOX-UHFFFAOYSA-N
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Description

4-cyano-N-(oxan-4-yl)piperidine-1-carboxamide is a compound that belongs to the class of cyanoacetamides. Cyanoacetamides are known for their versatility in organic synthesis and their potential biological activities. This compound features a piperidine ring, a cyano group, and an oxan-4-yl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(oxan-4-yl)piperidine-1-carboxamide can be achieved through several methods. One common approach involves the reaction of piperidine with cyanoacetic acid derivatives under specific conditions. For instance, the direct treatment of piperidine with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with piperidine at 70°C for 6 hours, followed by room temperature stirring overnight .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The solvent-free reaction of piperidine with ethyl cyanoacetate at elevated temperatures is one of the widely used methods in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(oxan-4-yl)piperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Properties

IUPAC Name

4-cyano-N-(oxan-4-yl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c13-9-10-1-5-15(6-2-10)12(16)14-11-3-7-17-8-4-11/h10-11H,1-8H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXPIDXLLWNFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C(=O)NC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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